Gram-Negative Antibacterial Spectrum Including Pseudomonas aeruginosa vs. Gepotidacin, NXL101, and AZD9742
NBTI-5463 is distinguished from other clinically evaluated NBTIs by its retention of potent activity against Pseudomonas aeruginosa, a Gram-negative pathogen intrinsically resistant to many antibiotic classes. Against 21 P. aeruginosa clinical isolates, NBTI-5463 achieved an MIC50 of 0.5 μg/mL and MIC90 of 2 μg/mL, with a full range of 0.125–4 μg/mL [1]. In contrast, gepotidacin's approved and investigational indications are limited to uncomplicated urinary tract infections and gonorrhea; published MIC data do not include Pseudomonas aeruginosa as part of its coverage spectrum, and independent NBTI reviews classify gepotidacin, NXL101, and AZD9742 as having Gram-positive-focused or Enterobacterales-restricted activity [1][2]. The PLOS ONE 2020 review explicitly notes that NBTIs including NXL101 and AZD9742 were developed primarily for Gram-positive pathogens, underscoring that NBTI-5463 was the first in the series to achieve clinically relevant Gram-negative non-fermenter coverage [2].
| Evidence Dimension | P. aeruginosa MIC50 / MIC90 (μg/mL) |
|---|---|
| Target Compound Data | MIC50 = 0.5 μg/mL, MIC90 = 2 μg/mL (n=21 clinical isolates) |
| Comparator Or Baseline | Gepotidacin: Pseudomonas aeruginosa not within labeled spectrum or published MIC range; NXL101, AZD9742: Gram-positive spectrum, no reported P. aeruginosa activity |
| Quantified Difference | Qualitatively, NBTI-5463 is the only NBTI with demonstrated potent anti-pseudomonal activity; gepotidacin, NXL101, and AZD9742 lack this coverage |
| Conditions | CLSI broth microdilution; cation-adjusted Mueller-Hinton broth; AstraZeneca clinical isolate collection |
Why This Matters
For any research program targeting Gram-negative infections—particularly those involving P. aeruginosa—NBTI-5463 is the only NBTI that provides relevant in vitro and in vivo antibacterial coverage, making it essential for meaningful mechanistic, PK/PD, and resistance studies in this pathogen space.
- [1] Dougherty TJ, Nayar A, Newman JV, Hopkins S, Stone GG, Johnstone M, Shapiro AB, Cronin M, Reck F, Ehmann DE. NBTI 5463 is a novel bacterial type II topoisomerase inhibitor with activity against Gram-negative bacteria and in vivo efficacy. Antimicrob Agents Chemother. 2014 May;58(5):2657-64. doi: 10.1128/aac.02778-13. Table 1. View Source
- [2] D'Atanasio N, Capezzone de Joannon A, Di Sante L, Mangano G, Ombrato R, Vitiello M, Bartella C, Magarò G, Prati F, Milanese C, Vignaroli C, Di Giorgio FP, Tongiani S. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLoS One. 2020 Feb 19;15(2):e0228509. doi: 10.1371/journal.pone.0228509. View Source
